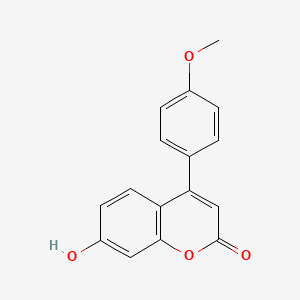

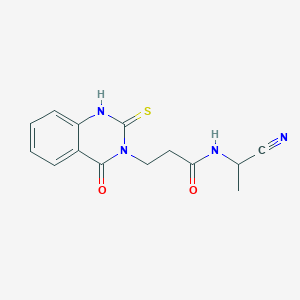

1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(Thiophen-2-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea" is a derivative within the class of aryl-urea compounds, which have been extensively studied for their potential as antiproliferative and anticancer agents. These compounds often feature a central urea moiety flanked by various aromatic and heteroaromatic rings, which can be modified to enhance biological activity and selectivity .

Synthesis Analysis

The synthesis of aryl-urea derivatives typically involves the coupling of an isocyanate with an amine. In the context of the provided papers, similar compounds have been synthesized using various methods, including microwave irradiation, which offers advantages in terms of reaction time and yield . The specific synthesis of the compound is not detailed in the provided papers, but it likely follows analogous strategies used for related compounds.

Molecular Structure Analysis

The molecular structure of aryl-urea derivatives is characterized by the presence of a urea linkage, which is a functional group composed of a carbonyl group (C=O) flanked by two nitrogen atoms. The aryl groups attached to the urea moiety can significantly influence the compound's conformation and, consequently, its biological activity. X-ray crystallography and computational methods such as DFT are commonly used to elucidate the structure and optimize the electronic properties of these compounds .

Chemical Reactions Analysis

Aryl-urea derivatives can participate in various chemical reactions, primarily due to the reactivity of the urea moiety. However, the specific chemical reactions that "this compound" may undergo are not detailed in the provided papers. Typically, these compounds can form complexes with metals, as seen in the spectrophotofluorometric analysis of a related compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl-urea derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the aromatic rings. The presence of electron-withdrawing groups, such as trifluoromethyl, can affect the acidity of the NH groups in the urea linkage and the overall molecular dipole, which in turn can impact the compound's biological activity . The specific properties of the compound are not provided, but they can be inferred based on the properties of similar compounds in the literature.

properties

IUPAC Name |

1-thiophen-2-yl-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4OS/c16-15(17,18)10-3-4-12(19-8-10)22-6-5-11(9-22)20-14(23)21-13-2-1-7-24-13/h1-4,7-8,11H,5-6,9H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZSLVILLREQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC2=CC=CS2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3019615.png)

![2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3019621.png)

![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)

![Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B3019623.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)

![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)

![Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3019631.png)

![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)